Superior ROMK1 Electrophysiological Potency Versus In‑Patent Analogues
In the IonWorks whole‑cell voltage‑clamp assay measuring block of Kir1.1 (ROMK1) currents, the target compound (US9206198, 7) exhibits an IC₅₀ of 10 nM, which is 3‑fold more potent than in‑patent analogue US9206198, 69 (IC₅₀ = 30 nM) tested under identical conditions (pH 7.4, 2 °C) [1][2].
| Evidence Dimension | ROMK1 (Kir1.1) inhibitory potency – IonWorks electrophysiology |
|---|---|
| Target Compound Data | IC₅₀ = 10 nM |
| Comparator Or Baseline | US9206198, 69 (in‑patent analogue); IC₅₀ = 30 nM |
| Quantified Difference | 3‑fold greater potency |
| Conditions | Whole‑cell voltage clamp (IonWorks), pH 7.4, 2 °C, Kir1.1 (ROMK1) |
Why This Matters
Higher electrophysiological potency translates to lower compound consumption per assay and a wider dynamic range for dose‑response studies, reducing procurement frequency and total cost per data point.
- [1] BindingDB Entry BDBM194954. US9206198, 7 – IC₅₀ 10 nM (IonWorks). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=194954 (accessed 2026-04-29). View Source
- [2] BindingDB Entry BDBM195006. US9206198, 69 – IC₅₀ 30 nM (IonWorks). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=195006 (accessed 2026-04-29). View Source
